N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride
Description
N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride is a glycosylated guanidine derivative characterized by a β-D-galactopyranosyl moiety linked to a guanidine group via an amino bridge. Its structure includes a six-membered oxane (pyranose) ring with hydroxyl and hydroxymethyl substituents, conferring high hydrophilicity. Synonyms include N1-β-D-galactopyranosyl amino-guanidine hydrochloride and 2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine hydrochloride . The compound is identified by CAS numbers 3108-07-4 and 109853-84-1 and is primarily utilized in biochemical research as a reference standard or synthetic intermediate .
Properties
IUPAC Name |
2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPFFIDQAQUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, formation of the oxan ring, and introduction of the guanidine group. Common reagents used in these reactions include protecting agents like trimethylsilyl chloride, and catalysts such as N-methylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The guanidine group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the guanidine group can yield amines.
Scientific Research Applications
N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways. The hydroxyl groups and the guanidine moiety play a significant role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinguishing feature is its glycosyl-guanidine hybrid structure. Below is a comparative analysis with structurally related guanidine derivatives:
Table 1: Structural Comparison of Guanidine Derivatives
Physicochemical Properties
- Solubility : The target compound’s glycosyl group enhances water solubility compared to alkylated guanidines (e.g., 6b, 6e), which may exhibit lipophilicity due to hydrocarbon chains.
- Stability : Glycosidic bonds in the target compound may confer pH-sensitive hydrolysis, whereas alkyl-guanidines (6b, 6e) are likely more stable under acidic/basic conditions.
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